Syk Kinase Inhibitor Intermediate: Patent-Disclosed Utility vs. Generic Carbamate Building Blocks
The free base form of this compound (CAS 1439909-08-6) is explicitly disclosed in US Patent US20140323418A1 as an intermediate in the synthesis of pyrimidine compounds that inhibit Syk kinase activity, a validated target in autoimmune and inflammatory diseases . While the hydrochloride salt (2055841-99-9) itself is not directly quantified in this patent, the structural specificity of the 1-(aminomethyl)cyclopropyl carbamate scaffold is essential for the synthetic route described, distinguishing this compound from generic benzyl carbamates that lack the cyclopropyl constraint and cannot access the same chemical space or biological target engagement.
| Evidence Dimension | Patent-disclosed synthetic utility as a kinase inhibitor intermediate |
|---|---|
| Target Compound Data | Free base CAS 1439909-08-6 disclosed in US20140323418A1; hydrochloride salt CAS 2055841-99-9 is the directly usable form |
| Comparator Or Baseline | Generic benzyl carbamates without cyclopropyl ring (e.g., benzyl N-methylcarbamate) |
| Quantified Difference | Not quantifiable via direct assay comparison; differentiation is based on structural uniqueness of the cyclopropyl scaffold and its documented incorporation into patent-protected kinase inhibitor structures |
| Conditions | Patent US20140323418A1, synthetic intermediate context |
Why This Matters
For procurement in kinase-focused medicinal chemistry programs, the explicit patent disclosure provides confidence that this scaffold enables access to biologically relevant chemical space that simple carbamate analogs cannot reach.
- [1] Gilead Sciences. (2014). Selective kinase inhibitors. United States Patent Application US20140323418A1. View Source
